Acetic acid, praseodymium (+3) salt, hydrate

Description

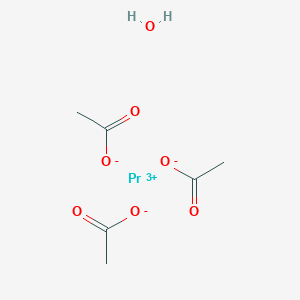

Chemical Formula: Pr(CH₃COO)₃·1.5H₂O

Synthesis: Produced via dissolution of praseodymium oxide (Pr₆O₁₁) in acetic acid after ion-exchange purification, achieving ≥99.9% purity .

Characterization: Confirmed by X-ray diffraction (XRD), infrared spectroscopy (IR), and thermal analysis. The hydrate contains 1.5 water molecules per formula unit .

Applications:

Properties

IUPAC Name |

praseodymium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Pr/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWSYTIFEMEAJL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Pr+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O7Pr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stoichiometric Reaction and Mechanism

The most widely documented method for synthesizing praseodymium(III) acetate hydrate involves the reaction of praseodymium(III) oxide (Pr₂O₃) with acetic acid (CH₃COOH). The reaction proceeds as follows:

This acid-base reaction is exothermic and typically conducted in an aqueous medium to facilitate dissolution of the oxide. The stoichiometric ratio of 1:6 (Pr₂O₃:CH₃COOH) ensures complete neutralization, yielding praseodymium(III) acetate in its trihydrate form. However, the final product often crystallizes as a dihydrate due to partial dehydration during isolation.

Reaction Conditions and Optimization

The reaction is performed under reflux at 80–100°C for 6–12 hours to ensure complete conversion. Higher acetic acid concentrations (≥50% v/v) favor faster reaction kinetics but may introduce impurities from side reactions. Industrial-scale protocols often employ excess acetic acid (10–20% above stoichiometric requirements) to compensate for evaporative losses. The resulting solution is filtered to remove unreacted oxide particles, and the filtrate is evaporated under reduced pressure to precipitate the hydrate.

Table 1: Key Parameters for Oxide-Based Synthesis

Alternative Synthesis Using Praseodymium Carbonate

Reaction Pathway

Praseodymium(III) carbonate (Pr₂(CO₃)₃) serves as an alternative precursor, particularly in laboratory settings where oxide availability is limited. The reaction with acetic acid is described by:

Carbon dioxide evolution necessitates conducting the reaction in a fume hood or under inert gas purge to prevent pressure buildup.

Comparative Advantages

This method avoids the high-temperature calcination required to produce Pr₂O₃, making it energy-efficient. However, the carbonate route yields lower purity (∼95%) due to residual carbonate ions, necessitating recrystallization from ethanol-water mixtures.

Hydroxide-Based Synthesis

Procedure and Challenges

Praseodymium(III) hydroxide (Pr(OH)₃) reacts with acetic acid as follows:

This method is less common due to the hygroscopic nature of Pr(OH)₃, which complicates stoichiometric control. However, it offers superior reaction kinetics at lower temperatures (40–60°C). The product is often contaminated with unreacted hydroxide, requiring pH adjustment to 4.5–5.0 before filtration.

Crystallization and Hydration Control

Hydrate Formation Mechanisms

The number of water molecules in the final product depends on crystallization conditions. Slow evaporation at 25°C yields the dihydrate, while rapid vacuum drying produces the monohydrate. X-ray diffraction studies confirm that the dihydrate adopts a nine-coordinate structure, with acetate ligands bridging adjacent praseodymium centers.

Stability and Dehydration

Thermogravimetric analysis (TGA) reveals that the dihydrate loses water at 110–130°C, forming the anhydrous acetate, which further decomposes to PrO(O₂C₂H₃) at 250°C. Storage in desiccators with 30–50% relative humidity prevents premature dehydration.

Industrial and Laboratory-Scale Production

Scaling Considerations

Industrial protocols use continuous stirred-tank reactors (CSTRs) to maintain consistent temperature and mixing, achieving batch yields of 85–90%. Laboratory-scale syntheses prioritize purity over yield, often incorporating recrystallization steps to attain >99.9% purity.

Table 2: Comparison of Synthesis Methods

| Method | Precursor | Purity (%) | Yield (%) | Hydrate Form |

|---|---|---|---|---|

| Oxide Route | Pr₂O₃ | 98–99.9 | 85–90 | Dihydrate |

| Carbonate Route | Pr₂(CO₃)₃ | 95–98 | 75–80 | Monohydrate |

| Hydroxide Route | Pr(OH)₃ | 90–95 | 70–75 | Variable |

Chemical Reactions Analysis

Types of Reactions

Praseodymium (III) acetate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form praseodymium (IV) compounds under specific conditions.

Reduction: It can be reduced to praseodymium (II) compounds using strong reducing agents.

Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions often involve controlled temperature, pH, and solvent systems to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include praseodymium (IV) oxides, praseodymium (II) salts, and various praseodymium coordination complexes depending on the specific reaction and reagents used .

Scientific Research Applications

Scientific Research Applications

Acetic acid, praseodymium (+3) salt has numerous applications in various fields:

Chemistry

- Precursor for Synthesis : It serves as a precursor for synthesizing other praseodymium compounds and materials used in advanced materials science.

- Coordination Chemistry : The compound's ability to form coordination complexes makes it valuable for studying ligand interactions and reactivity patterns .

Biology

- Biological Activity Studies : Research has indicated potential biological activities of praseodymium compounds, including interactions with biomolecules that could lead to novel therapeutic agents .

Medicine

- Medical Imaging : The compound is explored for use as a contrast agent in medical imaging due to the unique properties of praseodymium ions which can enhance imaging techniques .

- Therapeutic Applications : Investigations into its potential therapeutic effects are ongoing, particularly in relation to its biological interactions .

Industry

- Catalysis : Praseodymium(III) acetate hydrate is utilized in the production of specialized catalysts that facilitate various chemical reactions .

- Material Production : It plays a role in producing advanced materials with specific optical and electronic properties due to the unique characteristics of rare earth elements like praseodymium .

Case Study 1: Thermal Decomposition

Research conducted by Abu-Zied and Soliman investigated the thermal decomposition of praseodymium acetate hydrate as a precursor for praseodymium oxide catalysts. The study highlighted the conditions under which the compound decomposes and the resultant products that can be utilized in catalysis .

Case Study 2: Biosorption Studies

A study on the biosorption of praseodymium(III) ions using living and non-living biomass demonstrated effective removal rates under controlled conditions. The research indicated that pH levels significantly influenced the efficiency of biosorption processes, showcasing potential environmental applications for praseodymium removal from aqueous solutions .

Mechanism of Action

The mechanism of action of praseodymium (III) acetate hydrate involves its interaction with various molecular targets and pathways. In coordination chemistry, it acts as a Lewis acid, forming complexes with ligands through coordination bonds. The praseodymium ion can also participate in redox reactions, altering its oxidation state and facilitating various chemical transformations .

Comparison with Similar Compounds

Rare Earth Acetate Hydrates

Key Differences :

- Hydration State : Praseodymium acetate has a fixed 1.5 H₂O stoichiometry, while others (e.g., Nd, Gd) exhibit variable hydration (xH₂O) .

- Thermal Stability : Praseodymium acetate decomposes at moderate temperatures (exact data unavailable), whereas lutetium acetate is used in high-temperature NMR studies due to higher stability .

- Impurity Profiles : Praseodymium acetate has distinct rare earth contaminants (e.g., Ce, La), while neodymium acetate may contain Pr as an impurity .

Praseodymium Salts with Different Anions

Key Differences :

- Anion Impact: Acetates are versatile precursors for nanomaterials, while sulfates and oxalates are preferred for high-temperature ceramics and pigments .

- Solubility : Acetates and sulfates are water-soluble, whereas oxalates require acidic conditions for dissolution .

- Thermal Decomposition : Sulfates decompose at >1000°C, making them stable in extreme conditions, unlike acetates .

Comparison with Non-Rare Earth Acetates

Key Differences :

- Cation Role : Praseodymium imparts optical and catalytic properties, while sodium acetate is a simple electrolyte .

- Decomposition Products : Praseodymium acetate forms oxides, whereas iron acetate yields magnetite (Fe₃O₄) .

Research Findings and Trends

- Synthesis Efficiency : Praseodymium acetate achieves higher purity (99.9%) compared to oxalates (86–99% Pr content) due to advanced ion-exchange methods .

- Catalytic Performance : Praseodymium acetate outperforms neodymium and gadolinium analogs in perovskite synthesis, attributed to Pr³+’s redox activity .

- Thermal Limitations : Acetates are less stable than sulfates, limiting their use in high-temperature applications .

Biological Activity

Acetic acid, praseodymium (+3) salt, hydrate, also known as praseodymium (III) acetate hydrate, is a coordination compound that has garnered interest in various fields including chemistry, biology, and medicine. This article explores its biological activity, synthesis methods, mechanisms of action, and potential applications.

The synthesis of praseodymium (III) acetate hydrate typically involves the reaction of praseodymium oxide or nitrate with acetic acid in an aqueous medium. The general reaction can be represented as follows:

This compound exhibits several chemical properties, including the ability to undergo oxidation to form praseodymium (IV) compounds and reduction to praseodymium (II) compounds under specific conditions.

Biological Activity

Research indicates that praseodymium (III) acetate may possess various biological activities. The following sections detail its interactions with biological systems.

The biological activity of praseodymium (III) acetate is primarily attributed to the praseodymium ion's ability to coordinate with biomolecules. This interaction can influence cellular processes and pathways:

- Coordination Chemistry : Acts as a Lewis acid, forming complexes with ligands.

- Redox Reactions : Participates in redox reactions that can affect cellular signaling pathways.

Case Studies

- Cellular Interaction Studies : In vitro studies have demonstrated that praseodymium ions can influence cell proliferation and apoptosis in certain cancer cell lines. For instance, a study reported that treatment with praseodymium compounds resulted in altered cell cycle progression in human cancer cells .

- Toxicological Assessments : Investigations into the toxicity of praseodymium salts have shown varying degrees of cytotoxicity depending on concentration and exposure duration. Praseodymium (III) acetate was found to exhibit lower toxicity compared to other lanthanide salts, suggesting potential therapeutic applications .

Comparative Analysis

Comparing praseodymium (III) acetate with similar compounds reveals unique properties:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| Praseodymium (III) Acetate | Moderate; influences cell growth | Low |

| Lanthanum (III) Acetate | High; significant cytotoxicity | Moderate |

| Cerium (III) Acetate | Low; minimal biological activity | High |

Applications

The potential applications of this compound span across various domains:

- Medical Imaging : Investigated as a contrast agent due to its unique electronic properties.

- Therapeutic Uses : Explored for potential use in targeted cancer therapies based on its biological activity.

- Material Science : Used in the production of specialized materials and catalysts due to its coordination chemistry.

Q & A

Q. What synthetic routes are recommended for preparing praseodymium (III) acetate hydrate with high purity?

Praseodymium (III) acetate hydrate is typically synthesized by reacting praseodymium oxide (Pr6O11) or praseodymium nitrate with glacial acetic acid under controlled conditions. For example:

Q. How can the hydration state of praseodymium (III) acetate hydrate be experimentally determined?

Use thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) to quantify bound water. For example:

Q. What solvent systems are compatible with praseodymium (III) acetate hydrate for NMR studies?

Deuterated solvents (e.g., D2O, CD3OD) are preferred to minimize proton interference. Key considerations:

- Avoid high salt concentrations (>0.1 M) to prevent signal broadening .

- Use 99% deuterated acetic acid-d4 for ligand-exchange studies to track acetate coordination dynamics .

Advanced Research Questions

Q. How can thermal decomposition data discrepancies in praseodymium (III) acetate hydrate be resolved?

Reported decomposition onset temperatures vary due to experimental parameters:

- Heating rate : Slower rates (e.g., 5°C/min) may reveal intermediate phases (e.g., anhydrous Pr(CH3COO)3) at ~200°C .

- Atmosphere : Oxidative vs. inert conditions alter decomposition pathways. In air, Pr(CH3COO)3 decomposes to Pr6O11 at 400°C, while nitrogen yields PrO2.

- Method : Pair TGA with differential scanning calorimetry (DSC) to correlate mass loss with endo/exothermic events .

Q. What strategies optimize praseodymium (III) acetate hydrate as a precursor for nanoparticle synthesis?

Key factors for NaLnF4 nanoparticles (Ln = lanthanides):

- Precursor concentration : 0.4–0.8 mol% Pr(CH3COO)3 in ethanol/oleic acid mixtures prevents aggregation .

- Thermal stability : Anneal at 600°C for 2 hours to enhance crystallinity (confirmed via XRD) .

- Coordination modifiers : Add citric acid (1:2 molar ratio to Pr<sup>3+</sup>) to stabilize intermediate complexes during sol-gel processes .

Q. How does isotopic labeling of acetate ligands impact coordination studies in praseodymium complexes?

Deuterated acetic acid-d4 enables precise tracking of ligand exchange via <sup>1</sup>H NMR:

Q. What analytical challenges arise in quantifying praseodymium (III) acetate hydrate in mixed-lanthanide systems?

Interference from adjacent lanthanides (e.g., Nd<sup>3+</sup>, La<sup>3+</sup>) complicates analysis:

- UV-Vis spectroscopy : Use Pr<sup>3+</sup>-specific absorption bands at 444 nm (in 1 M HClO4) with a detection limit of 0.1 ppm .

- X-ray absorption spectroscopy (XAS) : Analyze L3-edge spectra to distinguish Pr<sup>3+</sup> from Ce<sup>3+</sup>/Nd<sup>3+</sup> in co-precipitated oxides .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.